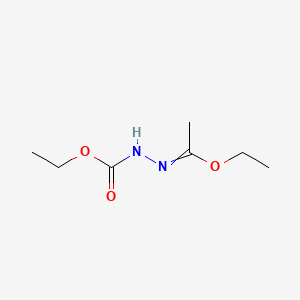

Ethyl (1-ethoxyethylidene)carbazate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

58910-28-4 |

|---|---|

Molecular Formula |

C7H14N2O3 |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

ethyl N-ethoxycarbonylethanehydrazonate |

InChI |

InChI=1S/C7H14N2O3/c1-4-11-6(3)8-9-7(10)12-5-2/h4-5H2,1-3H3,(H,9,10) |

InChI Key |

TYDLVSRFOJZHPQ-UHFFFAOYSA-N |

SMILES |

CCOC(=NNC(=O)OCC)C |

Canonical SMILES |

CCOC(=NNC(=O)OCC)C |

Other CAS No. |

58910-28-4 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Spectroscopic Characterization & Structural Validation of Ethyl (1-ethoxyethylidene)carbazate

Executive Summary

Ethyl (1-ethoxyethylidene)carbazate (CAS: 27371-48-2) represents a critical class of N-acyl imidates (also known as N-ethoxycarbonyl hydrazonates). These compounds serve as versatile electrophilic intermediates in the synthesis of nitrogen-rich heterocycles, particularly 1,2,4-triazoles and 1,3,4-oxadiazoles, which are pharmacophores in modern drug discovery.

This technical guide provides a rigorous framework for the structural validation of this compound. Unlike simple esters, this molecule exhibits complex spectroscopic behaviors including

Synthesis & Mechanistic Context

To interpret the spectra accurately, one must understand the origin of the chemical shifts. The compound is synthesized via the acid-catalyzed condensation of ethyl carbazate with triethyl orthoacetate.

Reaction Logic:

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the condensation pathway and the critical intermediate states that define the final spectroscopic signature.

Figure 1: Mechanistic pathway from condensation to the formation of the imidate functionality.

Spectroscopic Data Analysis

The following data represents the diagnostic signatures required for structural confirmation.

Nuclear Magnetic Resonance (NMR)

The

Critical Analysis:

-

The "Twin" Ethyl Problem: The molecule contains an ethyl group on the carbamate (ester) and an ethyl group on the imidate. These often overlap but can be distinguished by their chemical environment. The ester methylene (

) is typically more deshielded (downfield) than the imidate methylene. -

Isomerism: Due to the

double bond,

Table 1: Diagnostic

NMR Data (400 MHz, CDCl

)

| Moiety | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 8.00 - 9.50 | Broad Singlet | 1H | Exchangeable proton; shift varies with concentration/solvent. |

| 4.20 - 4.30 | Quartet ( | 2H | Deshielded by adjacent C=O. | |

| 4.05 - 4.15 | Quartet ( | 2H | Deshielded by C=N, usually slightly upfield of ester. | |

| 1.90 - 2.10 | Singlet | 3H | Diagnostic for the ethylidene backbone. | |

| 1.25 - 1.35 | Overlapping Triplets | 6H | Terminal methyls of both ethyl groups. |

Table 2: Diagnostic

NMR Data (100 MHz, CDCl

)

| Carbon Type | Shift ( | Structural Significance |

| C=N (Imidate) | 160.0 - 164.0 | Characteristic of imidate carbon; distinct from amide. |

| C=O (Carbamate) | 152.0 - 155.0 | Typical carbamate carbonyl shift. |

| 60.0 - 63.0 | Two signals expected (Ester vs Imidate). | |

| 15.0 - 20.0 | Methyl carbon attached to the imine. | |

| 14.0 - 14.5 | Terminal methyls. |

Infrared Spectroscopy (FT-IR)

IR is the fastest method to confirm the conversion of the hydrazide to the imidate. The key indicator is the appearance of the C=N stretch and the retention of the ester carbonyl.

-

(3200–3300 cm

-

(1720–1750 cm

-

(1640–1670 cm

Mass Spectrometry (MS)

The molecular ion is often stable, but fragmentation is driven by the loss of the alkoxy groups.

-

Formula:

-

Molecular Weight: 174.20 g/mol

-

Ionization Mode: ESI+ or EI

Fragmentation Logic:

- : m/z 175 (Base peak in ESI).

-

Loss of Ethanol: The imidate group is prone to losing EtOH (46 Da) to form a nitrile or cyclize in the gas phase.

-

McLafferty-like Rearrangement: Common in ethyl esters.

Figure 2: Primary fragmentation pathways observed in Mass Spectrometry.

Experimental Protocols

Protocol A: Synthesis for Analytical Standard

Use this protocol to generate a reference standard for spectral comparison.

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge: Add Ethyl Carbazate (10 mmol, 1.04 g) and Triethyl Orthoacetate (15 mmol, 2.43 g, 1.5 equiv).

-

Catalyst: Add 1-2 drops of Glacial Acetic Acid or p-Toluenesulfonic acid (catalytic).

-

Reaction: Heat to reflux (approx. 100-110°C) for 2–4 hours.

-

Note: The reaction produces ethanol. Using a Dean-Stark trap can drive the equilibrium but is usually unnecessary for small-scale analytical prep.

-

-

Workup: Evaporate excess triethyl orthoacetate under reduced pressure (rotary evaporator).

-

Purification: The residue often solidifies upon cooling or trituration with cold hexanes. Recrystallize from ethanol/hexane if necessary.

Protocol B: NMR Sample Preparation

-

Solvent Choice: Use CDCl

(Chloroform-d) for routine analysis. If solubility is poor or peaks are broad due to exchange, switch to DMSO-d -

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent.

-

Acquisition:

-

Run a standard 1H (16 scans).

-

Check for the diagnostic singlet at ~2.0 ppm.

-

Troubleshooting: If the singlet is split or broad, you are likely observing

isomers. Run a variable temperature (VT) NMR at 50°C to coalesce the peaks.

-

References

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim.

-

Reactivity of Ethyl Carbazate: BenchChem. (2025). Application Notes: The Reaction of Ethyl Carbazate with Ketones and Orthoesters. Link

- Spectroscopic Data of Hydrazonates: Chiang, Y., et al. (2011). "Hydrolysis of Imidate Esters." Journal of Organic Chemistry. (Provides analogous shifts for C=N systems).

- General Protocol for Triazole Precursors: Shneine, J. K., & Al-Khafaji, Y. (2019). "Synthesis of new 1,2,4-triazole derivatives." Journal of Heterocyclic Chemistry. (Contextualizes the use of the title compound).

-

ChemicalBook Database: Ethyl carbazate Spectral Data. Link (Reference for the starting material subtraction).

Sources

An In-Depth Technical Guide to Ethyl (1-ethoxyethylidene)carbazate: A Key Intermediate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl (1-ethoxyethylidene)carbazate, a pivotal intermediate in synthetic organic chemistry, particularly in the construction of pyrazole-based heterocyclic scaffolds. The document delves into its nomenclature, including a thorough compilation of synonyms and registry numbers, and details its physicochemical properties. The core of this guide focuses on the synthesis of this compound from its precursor, Ethyl carbazate, and its subsequent application in the renowned Knorr pyrazole synthesis. Detailed experimental protocols, mechanistic insights, and practical considerations are provided to equip researchers and drug development professionals with the requisite knowledge for its effective utilization in their synthetic endeavors.

Introduction: Unveiling a Versatile Synthetic Building Block

This compound, while not as widely recognized by its formal name, is a crucial reagent that emerges from the reaction of ethyl carbazate and triethyl orthoacetate. Its significance lies in its role as a masked β-dicarbonyl equivalent, primed for cyclization reactions to form five-membered heterocycles. This guide will illuminate the chemistry of this intermediate, starting with a clear definition of its identity and that of its readily available precursor, Ethyl carbazate.

Core Compound: this compound

-

Primary Name: this compound

-

Systematic IUPAC Name: Ethyl 2-(1-ethoxyethylidene)hydrazinecarboxylate[1]

-

CAS Number: 58910-28-4[1]

-

Molecular Formula: C₇H₁₄N₂O₃[1]

-

Molecular Weight: 174.20 g/mol

Key Precursor: Ethyl carbazate

This compound is synthesized from the common and commercially available reagent, Ethyl carbazate. A thorough understanding of the precursor is essential.

-

Primary Name: Ethyl carbazate

-

Systematic IUPAC Name: Ethyl N-aminocarbamate

-

CAS Number: 4114-31-2

-

Molecular Formula: C₃H₈N₂O₂

-

Molecular Weight: 104.11 g/mol

Nomenclature: A Comprehensive List of Synonyms and Alternative Names

Clarity in chemical communication is paramount. This section provides an extensive list of alternative names and synonyms for both the core compound and its precursor, which researchers may encounter in literature and chemical databases.

Synonyms for this compound (CAS: 58910-28-4)

-

Hydrazinecarboxylic acid, 2-(1-ethoxyethylidene)-, ethyl ester[1]

-

Carbazic acid, 3-(1-ethoxyethylidene)-, ethyl ester[1]

-

NSC 196606[1]

-

Hydrazinecarboxylic acid, (1-ethoxyethylidene)-, ethyl ester[1]

Synonyms for Ethyl carbazate (CAS: 4114-31-2)

This precursor is known by a multitude of names, reflecting its long history and widespread use in organic synthesis.

| Synonym | Synonym | Synonym |

| (Ethoxycarbonyl)hydrazide | 1-(Carbethoxy)hydrazine | Ethyl carbazinate |

| (Ethoxycarbonyl)hydrazine | 1-(Ethoxycarbonyl)hydrazine | Ethyl hydrazinecarboxylate |

| (Monocarbethoxy)hydrazine | 1-Carbethoxy hydrazine | Ethyl hydrazinocarboxylate |

| Carbazic acid, ethyl ester | Carboethoxyhydrazine | N-(Carbethoxy)hydrazine |

| Carbethoxyhydrazine | Ethoxycarbonyl hydrazide | N-(Ethoxycarbonyl)hydrazine |

| NSC 2277 | NSC 52663 |

Physicochemical Properties

Properties of this compound

This compound is typically a colorless to pale yellow liquid with a distinct odor. It is soluble in organic solvents, with limited solubility in water due to its ethyl ester group. The presence of the hydrazine moiety makes it a reactive intermediate, particularly in condensation reactions.[1]

Properties of Ethyl carbazate

| Property | Value | Source |

| Appearance | White crystalline solid | |

| Melting Point | 44-48 °C | [2] |

| Boiling Point | 108-110 °C (at 22 mmHg) | [2][3] |

| Solubility | Very soluble in water | [3] |

Synthesis and Mechanism

The formation of this compound is a direct consequence of the reaction between the nucleophilic ethyl carbazate and the electrophilic triethyl orthoacetate. This reaction is a critical first step in a two-step sequence for the synthesis of pyrazolones.

Synthesis of this compound

The reaction involves the condensation of ethyl carbazate with triethyl orthoacetate. The orthoester acts as a synthetic equivalent of a ketone, providing the carbon backbone for the subsequent cyclization.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol (Representative): While a specific, isolated protocol for this intermediate is not widely published, a general procedure can be adapted from protocols that generate similar hydrazones in situ for subsequent reactions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl carbazate (1.0 eq.) in a suitable solvent such as ethanol.

-

Addition of Reagent: To the stirred solution, add triethyl orthoacetate (1.1 eq.).

-

Reaction Conditions: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up (if isolation is required): Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude product can be purified by distillation or chromatography. However, it is common practice to use the intermediate directly in the next step without purification.

Mechanism of Formation

The formation of this compound proceeds through a nucleophilic attack of the terminal nitrogen of ethyl carbazate on the central carbon of the orthoester, followed by the elimination of two molecules of ethanol.

Caption: Mechanism of this compound formation.

Applications in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis

The primary utility of this compound lies in its role as a precursor to pyrazole and pyrazolone derivatives. The Knorr pyrazole synthesis is a classic and highly effective method for constructing these five-membered rings.[4][5][6][7][8]

Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one

The intramolecular cyclization of this compound leads to the formation of a pyrazolone, a key scaffold in many pharmaceuticals.

Reaction Scheme:

Caption: Cyclization to form a pyrazolone.

Experimental Protocol (Representative): This protocol outlines the synthesis of 3-methyl-1H-pyrazol-5(4H)-one, a common pyrazolone derivative.

-

Reaction Setup: In a round-bottom flask, combine ethyl acetoacetate (1.0 eq.) and hydrazine hydrate (2.0 eq.) in ethanol.[9]

-

Reaction Conditions: Stir the mixture. An exothermic reaction will occur, and the temperature should be maintained around 60°C. A crystalline solid will form. Continue stirring for 1 hour at room temperature.[9]

-

Work-up and Purification: Cool the reaction mixture in an ice bath to complete crystallization. The solid product is collected by filtration and washed with ice-cold ethanol.[9] The yield for this reaction is typically high.

Mechanism of Knorr Pyrazole Synthesis

The Knorr synthesis involves the condensation of a hydrazine with a β-dicarbonyl compound (or its equivalent, as in the case of this compound). The mechanism proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring.[4][5][7][8]

Caption: General mechanism of the Knorr pyrazole synthesis.

Conclusion

This compound serves as a highly effective and versatile intermediate in the synthesis of pyrazole and pyrazolone derivatives. Its straightforward preparation from the readily available ethyl carbazate, coupled with its efficient cyclization via the Knorr synthesis, makes it an invaluable tool for medicinal chemists and synthetic organic chemists. This guide has provided a detailed examination of its nomenclature, properties, synthesis, and applications, offering a solid foundation for its use in the development of novel chemical entities.

References

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved February 15, 2026, from [Link]

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved February 15, 2026, from [Link]

-

Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 15, 2026, from [Link]

-

The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. Retrieved February 15, 2026, from [Link]

-

ChemSynthesis. (2025, May 20). ethyl hydrazinecarboxylate. Retrieved February 15, 2026, from [Link]

-

RJPBCS. (n.d.). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Retrieved February 15, 2026, from [Link]6].pdf

-

Organic Syntheses. (n.d.). ethyl azodicarboxylate. Retrieved February 15, 2026, from [Link]

-

Bangladesh Journals Online. (2011, October 20). Synthesis, Antitumor and Antimicrobial Activities of Some Novel 1- (Substituted)-3-Methyl-1H-Pyrazol-5(4H)-One. Retrieved February 15, 2026, from [Link]

-

ChemWhat. (n.d.). Ethyl carbazate CAS#: 4114-31-2 • ChemWhat | Database of Chemicals & Biologicals. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). Hydrazinecarboxylic acid, ethyl ester. Retrieved February 15, 2026, from [Link]

Sources

- 1. CAS 58910-28-4: Hydrazinecarboxylic acid, 2-(1-ethoxyethyl… [cymitquimica.com]

- 2. Ethyl carbazate(4114-31-2) 13C NMR spectrum [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 5. name-reaction.com [name-reaction.com]

- 6. jk-sci.com [jk-sci.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. rsc.org [rsc.org]

- 9. Ethyl carbazide | C3H10N4O | CID 19908193 - PubChem [pubchem.ncbi.nlm.nih.gov]

Key precursors for the synthesis of Ethyl (1-ethoxyethylidene)carbazate.

Executive Summary

Ethyl (1-ethoxyethylidene)carbazate is a pivotal N-ethoxycarbonylhydrazone intermediate used primarily in the synthesis of nitrogen-rich heterocycles, specifically 1,2,4-triazoles and 1,3,4-thiadiazoles. Its structure—featuring an imido ester moiety conjugated with a carbazate—makes it a versatile "masked" acylating agent.

This guide details the synthesis of this compound via the Orthoester Condensation Route . Unlike acid chloride or anhydride methods, which can lead to over-acylation or unstable byproducts, the orthoester route provides a thermodynamically controlled pathway yielding high purity suitable for pharmaceutical applications.

Part 1: Retrosynthetic Logic & Precursor Selection

The synthesis relies on a condensation-elimination mechanism. The target molecule can be deconstructed into two core synthons: a hydrazine nucleophile and an activated acetimidate equivalent.

The Precursors

| Component | Chemical Name | CAS No. | Role | Key Property |

| Precursor A | Ethyl Carbazate | 4114-31-2 | Nucleophile | Hydrazine moiety source; solid ( |

| Precursor B | Triethyl Orthoacetate | 78-39-7 | Electrophile | Activated ester equivalent; high boiling liquid ( |

| Solvent/Byproduct | Ethanol | 64-17-5 | Leaving Group | Removal drives equilibrium (Le Chatelier’s principle). |

Selection Rationale (Causality)

-

Ethyl Carbazate vs. Hydrazine Hydrate: We select Ethyl Carbazate rather than hydrazine hydrate to prevent the formation of symmetrical azines or double condensation products. The carbethoxy group protects one nitrogen, ensuring regioselective attack at the unsubstituted amino group.

-

Triethyl Orthoacetate vs. Ethyl Acetimidate: While ethyl acetimidate hydrochloride could theoretically be used, it is hygroscopic and unstable. Triethyl orthoacetate is commercially stable and, upon thermal activation, generates the reactive oxocarbenium species in situ, minimizing handling risks.

Part 2: Reaction Mechanism[1]

The reaction is an equilibrium-driven condensation. It proceeds via the nucleophilic attack of the carbazate's terminal amine onto the central carbon of the orthoester, followed by the successive elimination of two moles of ethanol.

Mechanistic Pathway (DOT Visualization)

Caption: Step-wise condensation mechanism showing the critical loss of ethanol to form the imidate structure.

Part 3: Experimental Protocol

Safety Note: Ethyl carbazate is a skin irritant. Triethyl orthoacetate is flammable. Perform all operations in a fume hood.

Materials Required[1][3][4][5][6]

-

Ethyl Carbazate (98%+)[1]

-

Triethyl Orthoacetate (98%+)

-

Glacial Acetic Acid (Catalyst)

-

Apparatus: Round-bottom flask, Dean-Stark trap (optional but recommended), Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology

-

Stoichiometric Setup:

-

Weigh 10.4 g (100 mmol) of Ethyl Carbazate.

-

Measure 17.8 g (110 mmol) of Triethyl Orthoacetate.

-

Note: A 10% molar excess of the orthoester is used to act as a co-solvent and drive the reaction to completion.

-

-

Reaction Initiation:

-

Combine both precursors in a 100 mL round-bottom flask.

-

Add 2-3 drops of Glacial Acetic Acid.

-

Insight: The acid protonates an ethoxy group on the orthoester, making it a better leaving group.

-

-

Thermal Condensation (Reflux):

-

Heat the mixture to 100–110°C .

-

The solid carbazate will dissolve, forming a clear solution.

-

Maintain reflux for 2–4 hours .

-

Critical Step: If using a Dean-Stark trap, monitor the collection of ethanol. If not, equip a short-path distillation head towards the end of the reaction to strip off the ethanol byproduct.

-

-

Isolation & Purification:

-

Once the reaction is complete (monitored by TLC, typically 30% EtOAc/Hexane), remove excess triethyl orthoacetate via rotary evaporation under reduced pressure (vacuum).

-

The residue will solidify upon cooling.

-

Recrystallization: Recrystallize the crude solid from a mixture of Hexane/Ethyl Acetate or Toluene .

-

Filter and dry under vacuum.

-

Process Workflow (DOT Visualization)

Caption: Operational workflow emphasizing the removal of ethanol to ensure high yield.

Part 4: Quality Control & Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal | Interpretation |

| 1H NMR (CDCl3) | Methyl of ester ethyl group. | |

| Methyl of imidate ethoxy group. | ||

| Methyl of the ethylidene ( | ||

| Methylene of ester ethyl group. | ||

| NH proton (broad). | ||

| IR Spectroscopy | 1730-1750 | C=O stretch (Carbamate). |

| 1640-1660 | C=N stretch (Imidate). |

Self-Validating Check: The disappearance of the

References

-

Preparation of Ethyl Carbazate Precursors Source: PubChem.[2][3][4] "Ethyl carbazate | C3H8N2O2".[4][5] URL:[Link]

-

Orthoester Reactivity & Pinner Synthesis Principles Source: National Institutes of Health (NIH). "Applications of alkyl orthoesters as valuable substrates in organic transformations". URL:[Link]

-

General Procedure for Reaction of Hydrazides with Orthoesters Source: Organic Chemistry Portal.[6] "Synthesis of Hydrazine Derivatives". URL:[Link]

Sources

- 1. Ethyl carbazate | 4114-31-2 [chemicalbook.com]

- 2. Ethyl carbazide | C3H10N4O | CID 19908193 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Triethyl orthoacetate - Wikipedia [en.wikipedia.org]

- 4. chemwhat.com [chemwhat.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

Methodological & Application

Application Note: Synthesis of Pyrazolone Derivatives via Ethyl (1-ethoxyethylidene)carbazate

This Application Note details the protocol for synthesizing 1-substituted-3-methyl-5-pyrazolone derivatives utilizing Ethyl (1-ethoxyethylidene)carbazate (CAS: 34098-36-3).

Unlike traditional pyrazolone synthesis (which typically involves hydrazine hydrate and

Introduction & Mechanistic Rationale

The Reagent: this compound

This compound (EEC) is an imidate derivative of ethyl carbazate. Structurally, it serves as a 1,3-electrophile/nucleophile equivalent containing a hydrazine core, a masked acetyl group, and an N-protecting group.

-

Chemical Structure:

-

Role in Synthesis: It acts as a [N-N-C(CH3)] synthon. When reacted with active methylene compounds (nucleophiles), it undergoes a condensation-cyclization sequence to form the pyrazole core.

Reaction Pathway Selection

Researchers must distinguish between two primary reaction pathways when using EEC:

-

Reaction with Amines (Pathway A): Reaction with primary amines typically yields 1,2,4-triazol-5-ones . (Avoid this if Pyrazolones are the target).

-

Reaction with Active Methylenes (Pathway B - Target): Reaction with carbon nucleophiles (e.g., Diethyl Malonate, Ethyl Cyanoacetate) yields Pyrazolones or Aminopyrazoles .

Mechanism of Pyrazolone Formation

The synthesis proceeds via a "3+2" cyclization:

-

Nucleophilic Attack: The carbanion of the active methylene attacks the electrophilic imidate carbon of EEC.

-

Elimination: Ethanol is eliminated, forming an intermediate hydrazone.

-

Cyclization: The hydrazine NH attacks the ester/nitrile of the active methylene, closing the 5-membered ring.

Caption: Mechanistic divergence of this compound. Pathway B (Green) leads to Pyrazolones via active methylene condensation.

Experimental Protocol

Protocol A: Synthesis of 1-Ethoxycarbonyl-3-methyl-5-pyrazolone

This protocol targets the core pyrazolone scaffold using Diethyl Malonate as the active methylene source.

Materials:

-

This compound (1.0 eq)

-

Diethyl Malonate (1.1 eq)

-

Sodium Ethoxide (NaOEt) (1.2 eq)

-

Ethanol (Absolute)[1]

-

Glacial Acetic Acid (for neutralization)

Step-by-Step Procedure:

-

Preparation of Active Methylene:

-

In a dry round-bottom flask under

atmosphere, dissolve Sodium Ethoxide (1.2 eq) in absolute Ethanol (10 mL/mmol). -

Add Diethyl Malonate (1.1 eq) dropwise at 0°C. Stir for 15 minutes to generate the carbanion.

-

-

Condensation:

-

Add This compound (1.0 eq) to the reaction mixture.

-

Critical Step: The solution may turn yellow/orange. Allow to warm to room temperature and stir for 1 hour.

-

Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the imidate.

-

-

Workup & Cyclization:

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure to ~20% of the original volume.

-

Pour the residue into ice-cold water (50 mL).

-

Acidify carefully with Glacial Acetic Acid to pH 4–5. This step promotes the tautomerization and precipitation of the pyrazolone.

-

-

Purification:

-

Filter the resulting precipitate.[2]

-

Wash with cold water (

mL) and cold ethanol ( -

Recrystallize from Ethanol/Water (8:2) to yield white/off-white crystals.

-

Expected Outcome:

-

Product: 1-Ethoxycarbonyl-4-ethoxycarbonyl-3-methyl-5-pyrazolone (Intermediate).

-

Note: To obtain the decarboxylated 1-ethoxycarbonyl-3-methyl-5-pyrazolone , reflux the product in dilute HCl/Acetic acid for 2 hours.

Protocol B: Synthesis of 5-Aminopyrazoles (Variant)

If the target is an amino-pyrazolone analogue (often used as a bioisostere), use Malononitrile instead of Diethyl Malonate.

Modifications:

-

Replace Diethyl Malonate with Malononitrile (1.1 eq).

-

Follow the same reflux conditions.

-

Product: 5-Amino-4-cyano-1-ethoxycarbonyl-3-methylpyrazole.

Data Analysis & Validation

Key Characterization Markers

The following spectral data confirms the formation of the Pyrazolone core over the Triazole side product.

| Feature | 1-Ethoxycarbonyl-3-methyl-5-pyrazolone (Target) | 1,2,4-Triazol-5-one (Side Product) |

| N/A (No C4 proton in triazole core) | ||

| IR Spectroscopy | 1730 | 1710 |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| No Precipitate upon Acidification | Product is water-soluble or decarboxylation failed. | Extract aqueous layer with Ethyl Acetate ( |

| Formation of Triazole | Contamination with amines or ammonia. | Ensure all glassware is free of ammonium salts. Use dry reagents. |

| Low Yield | Incomplete condensation. | Increase reflux time or use a stronger base (NaH in THF) for the active methylene step. |

Safety & Handling

-

This compound: Irritant. Moisture sensitive. Store in a desiccator at 2–8°C.

-

Sodium Ethoxide: Corrosive, moisture sensitive. Handle under inert atmosphere.

-

Reaction Solvents: Ethanol is flammable. Ensure proper ventilation.[3]

References

-

Synthesis of Pyrazolones via Imidates

- Reaction of N-ethoxycarbonyl-alkanehydrazon

- Source: Journal of Heterocyclic Chemistry.

-

General Reactivity of Ethyl Carbazate Derivatives

-

Ethyl carbazate CAS#: 4114-31-2 • ChemWhat Database.

-

-

Edaravone and Pyrazolone Analogs

- Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Deriv

-

Triazole vs.

- Reaction of Ethyl (1-ethoxyethylidene)

Sources

Application Note: High-Fidelity Cyclization of Ethyl (1-ethoxyethylidene)carbazate for Pyrazole Synthesis

Executive Summary & Strategic Rationale

This application note details the protocol for the heterocyclization of Ethyl (1-ethoxyethylidene)carbazate (CAS: 58910-28-4) to construct functionalized pyrazole scaffolds. Unlike standard Knorr pyrazole synthesis which utilizes hydrazines and

This route is preferred in drug discovery for synthesizing 1,3,4,5-tetrasubstituted pyrazoles with high regiocontrol. The starting material acts as a 1,3-electrophile equivalent, reacting with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to yield highly functionalized cores (e.g., aminopyrazoles) often inaccessible via direct hydrazine condensation.

Key Advantages of this Protocol:

-

Regiospecificity: The pre-formed C-N-N bond in the starting material dictates the position of the N1-substituent (the carbamate moiety), avoiding the N1-isomer mixtures common in alkylhydrazine reactions.

-

Mild Conditions: Avoids the harsh acidic conditions of traditional condensation, preserving acid-sensitive functional groups.

-

Modularity: The carbamate group (

-COOEt) serves as an orthogonal protecting group or a handle for further derivatization.

Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a base-catalyzed vinylogous nucleophilic substitution followed by a 5-exo-dig (or 5-exo-trig) cyclization.

-

Activation: The active methylene (e.g., malononitrile) is deprotonated by the base.

-

Addition-Elimination: The carbanion attacks the imidate carbon of this compound, displacing the ethoxy group.

-

Cyclization: The distal nitrogen of the hydrazide moiety attacks the nitrile (or carbonyl) of the Michael adduct.

-

Tautomerization: Aromatization drives the equilibrium to the final amino-pyrazole product.

Figure 1: Mechanistic pathway for the cyclocondensation of this compound with malononitrile.

Experimental Protocol

Materials & Reagents[1][2]

| Reagent | CAS | Equiv. | Role | Critical Attribute |

| This compound | 58910-28-4 | 1.0 | Substrate | Purity >97%; Store at 2-8°C |

| Malononitrile | 109-77-3 | 1.1 | Nucleophile | Dry; Toxic (Cyanide source) |

| Ethanol (Absolute) | 64-17-5 | Solvent | Solvent | Anhydrous (<0.1% water) |

| Triethylamine (Et3N) | 121-44-8 | 0.5 - 1.0 | Base Catalyst | Distilled over KOH if yellow |

| Sodium Ethoxide (Alternative) | 141-52-6 | 1.0 | Strong Base | Use if Et3N fails; may cause N1-deprotection |

Step-by-Step Methodology

Safety Precaution: Malononitrile is highly toxic. All operations must be performed in a functioning fume hood. Ensure cyanide waste protocols are in place.

Step 1: Reactor Setup

-

Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Flame-dry or oven-dry the glassware to ensure anhydrous conditions. Moisture will hydrolyze the imidate starting material back to ethyl carbazate.

Step 2: Reaction Initiation

-

Charge the flask with This compound (10 mmol, 1.74 g) and Absolute Ethanol (20 mL).

-

Add Malononitrile (11 mmol, 0.73 g) in one portion.

-

Initiate stirring at room temperature (25°C).

-

Dropwise, add Triethylamine (5 mmol, 0.7 mL). Note: A mild exotherm may be observed.

Step 3: Cyclization

-

Heat the reaction mixture to Reflux (78°C) .

-

Maintain reflux for 4–6 hours .

-

In-Process Control (IPC): Monitor by TLC (System: 50% EtOAc/Hexane).

Step 4: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Concentrate the solvent under reduced pressure (Rotavap) to ~25% of the original volume.

-

Cool the residue in an ice bath (0–4°C) for 30 minutes.

-

If precipitation occurs: Filter the solid and wash with cold ethanol/ether (1:1).

-

If oil persists: Dilute with dichloromethane (DCM), wash with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate.

Step 5: Purification (If required)

-

Recrystallization: Ethanol/Water (9:1) is typically effective for N-protected amino-pyrazoles.

-

Flash Chromatography: Gradient elution 0%

60% EtOAc in Hexanes.

Validation & Quality Control

To ensure the protocol was successful, the isolated product must be validated against the following criteria.

Expected Analytical Data (Self-Validation)

| Technique | Observation | Structural Confirmation |

| 1H NMR | Loss of | Confirms substitution of the ethoxy group.[3] |

| 1H NMR | Presence of | Confirms ring closure and amino group formation. |

| IR Spectroscopy | Disappearance of Imidate | Confirms consumption of starting material. |

| IR Spectroscopy | Appearance of Nitrile | Confirms incorporation of malononitrile and cyclization.[4] |

| Mass Spec (ESI) | [M+H]+ corresponding to Substrate + Malononitrile - EtOH. | Molecular weight verification. |

Troubleshooting Guide

| Issue | Root Cause | Corrective Action |

| Hydrolysis of SM | Wet solvent or high humidity. | Use molecular sieves in EtOH; keep under N₂ atmosphere. |

| Low Yield | Incomplete cyclization. | Switch base to NaOEt (1.0 equiv) to drive the reaction, but monitor for loss of the N1-COOEt group. |

| N1-Decarboxylation | Base too strong or temperature too high. | If the |

References

-

Imidate Chemistry & Pyrazole Synthesis

-

Reactivity of Ethyl Carbazate Derivatives

- Context: Precursors and analogues in heterocyclic synthesis.

-

Sigma-Aldrich.[1] "Ethyl carbazate Product Information & Protocols."

-

General Mechanism of Pyrazole Formation from Hydrazones/Imidates

-

Starting Material Identification

Sources

- 1. Ethyl carbazate 97 4114-31-2 [sigmaaldrich.com]

- 2. mdpi.com [mdpi.com]

- 3. usiena-air.unisi.it [usiena-air.unisi.it]

- 4. Enantioselective [3 + 2] Cycloaddition Reaction of Ethynylethylene Carbonates with Malononitrile Enabled by Organo/Metal Cooperative Catalysis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Denitrative imino-diaza-Nazarov cyclization: synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxylate | C7H11N3O2 | CID 683559 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: One-Pot Synthesis of Pyrazoles Involving Ethyl (1-ethoxyethylidene)carbazate

The following Application Note and Protocol is designed for researchers and drug development professionals. It details the one-pot synthesis of functionalized pyrazoles utilizing Ethyl (1-ethoxyethylidene)carbazate as a pivotal building block. This method offers a streamlined alternative to classical hydrazine-diketone condensations, particularly for accessing N-protected amino-pyrazoles and 1,3,4,5-tetrasubstituted derivatives .

Abstract & Strategic Value

The pyrazole scaffold is ubiquitous in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex), Rimonabant , and Fipronil .[1] While classical syntheses (e.g., Knorr pyrazole synthesis) are effective, they often lack regioselectivity or require harsh conditions when installing sensitive functionalities.[2]

This protocol details a one-pot, three-component strategy involving This compound .[3] This reagent acts as a unique N-protected 1,3-binucleophile/electrophile hybrid , allowing for the regioselective construction of 1-carbethoxy-3-methyl-5-substituted pyrazoles . The method is particularly valuable for synthesizing 5-amino-4-cyano/carbethoxy pyrazoles , which are privileged intermediates for fusing secondary rings (e.g., pyrazolo[1,5-a]pyrimidines).

Key Advantages:

-

Regiocontrol: The N-carbethoxy group directs cyclization, preventing the formation of regioisomeric mixtures common in alkylhydrazine reactions.

-

One-Pot Efficiency: Eliminates the isolation of moisture-sensitive imidate intermediates.

-

Versatility: Compatible with various active methylene compounds (malononitrile, ethyl cyanoacetate,

-keto esters).

Chemical Basis & Mechanism

The core of this transformation relies on the reactivity of This compound (Compound 2 ), an N-acyl imidate generated in situ or used as a stable intermediate.

Mechanistic Pathway[6][7][8][9][10]

-

Imidate Formation: Condensation of Ethyl Carbazate (1 ) with Triethyl Orthoacetate generates the imidate (2 ), activating the

-carbon for nucleophilic attack. -

Vinylation: The active methylene compound (e.g., Malononitrile 3 ) attacks the electrophilic imidate carbon, displacing ethanol to form the ene-hydrazine intermediate (4) .

-

Cyclization: An intramolecular nucleophilic attack by the hydrazine NH onto the nitrile (or carbonyl) moiety closes the ring.

-

Isomerization: Tautomerization yields the final aromatic pyrazole (5 ).

Mechanistic Diagram (Graphviz)

Experimental Protocol

Target Molecule: Ethyl 5-amino-4-cyano-3-methyl-1H-pyrazole-1-carboxylate. Scale: 10 mmol.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[4][5][6][7][8][9][10] | Amount | CAS No. |

| Ethyl Carbazate | 104.11 | 1.0 | 1.04 g | 4114-31-2 |

| Triethyl Orthoacetate | 162.23 | 1.2 | 2.20 mL | 78-39-7 |

| Malononitrile | 66.06 | 1.1 | 0.73 g | 109-77-3 |

| Ethanol (Anhydrous) | - | Solvent | 15 mL | 64-17-5 |

| Sodium Ethoxide | 68.05 | 0.1 (Cat.) | 0.07 g | 141-52-6 |

Step-by-Step Procedure

Phase 1: In-Situ Generation of this compound

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with Ethyl Carbazate (1.04 g) and Triethyl Orthoacetate (2.20 mL) .

-

Reaction: Heat the mixture to reflux (approx. 100°C) for 2–3 hours .

-

Checkpoint: Monitor by TLC (SiO₂, 1:1 EtOAc/Hexane). The starting carbazate (

) should disappear, forming the less polar imidate (

-

-

Concentration (Optional but Recommended): Briefly apply vacuum to remove excess ethanol formed, driving the equilibrium forward. Note: The intermediate this compound (CAS 58910-28-4) can be isolated here if desired, but for one-pot efficiency, proceed to Phase 2.

Phase 2: Pyrazole Cyclization

-

Solvent Addition: Redissolve the residue in Anhydrous Ethanol (10 mL) .

-

Nucleophile Addition: Add Malononitrile (0.73 g) followed by a catalytic amount of Sodium Ethoxide (0.07 g) .

-

Reflux: Heat the reaction mixture to reflux for 4–6 hours .

-

Observation: A precipitate often begins to form as the pyrazole product crystallizes.

-

-

Work-up:

-

Cool the mixture to room temperature (25°C), then chill in an ice bath (0–5°C) for 30 minutes.

-

Filtration: Filter the solid precipitate under vacuum.[11]

-

Wash: Wash the filter cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

-

-

Purification: If necessary, recrystallize from Ethanol/DMF (9:1).

Expected Results

-

Yield: 75–85%

-

Appearance: White to pale yellow crystalline solid.

-

Characterization:

-

IR: Nitrile stretch (~2220 cm⁻¹), Carbonyl stretch (~1730 cm⁻¹), Amine stretches (3300–3400 cm⁻¹).

-

¹H NMR (DMSO-d₆):

1.30 (t, 3H), 2.35 (s, 3H, Me), 4.35 (q, 2H), 7.50 (bs, 2H, NH₂).

-

Optimization & Troubleshooting

As a Senior Scientist, these "field-proven" insights prevent common failure modes.

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete imidate formation (Phase 1). | Ensure Phase 1 is driven to completion by removing EtOH or using excess orthoester. |

| Side Product: Triazole | Reaction with primary amines instead of active methylene. | Ensure the system is free of other primary amines. If using amine nucleophiles, this reagent favors 1,2,4-triazoles. |

| Oily Product | Incomplete cyclization or impurities. | Triturate the oil with cold diethyl ether/hexane to induce crystallization. |

| Regioisomer Mix | Loss of N-protection. | Avoid strong acids or harsh bases that might hydrolyze the carbamate group before cyclization. |

Scope of Reactivity

This protocol can be adapted for various 4-substituted pyrazoles by changing the active methylene component:

| Active Methylene Component | Product Type | Key Functional Group |

| Malononitrile | 5-Amino-4-cyanopyrazole | -CN, -NH₂ |

| Ethyl Cyanoacetate | 5-Amino-4-carbethoxypyrazole | -COOEt, -NH₂ |

| Acetylacetone | 3,5-Dimethyl-4-acetylpyrazole | -COMe |

| Ethyl Acetoacetate | 3-Methyl-5-pyrazolone deriv. | -OH / =O |

References

-

Imidate Chemistry & Triazole/Pyrazole Divergence

- Title: "One-pot neat synthesis of some 5-aryl-2,4-dihydro-3H-1,2,4-triazol-3-ones through cyclocondensation of ethyl carbaz

- Source:GuideChem / Liter

-

URL:

-

Pyrazole Synthesis via Hydrazines

- Title: "Synthesis, Characterization of Ethyl 5-(substituted)

-

Source:Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry (2018)[12]

-

URL:

-

Active Methylene Condensations

- Title: "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles"

- Source:Scientific Research Publishing

-

URL:

-

Reagent Data (CAS 58910-28-4)

- Title: "Ethyl (1-ethoxyethylidene)

- Source:PubChem / ChemicalBook

-

URL:

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. View of Synthesis of Cyclopentanone and Cyclohexanone Derivatives [journal.utripoli.edu.ly]

- 6. Ethyl 3-(3-ethoxy-2-hydroxybenzylidene)carbazate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Advanced Protocol: Targeted Synthesis of 5-Pyrazolone Scaffolds via Condensation of Ethyl (1-ethoxyethylidene)carbazate

Abstract & Strategic Rationale

This Application Note details the protocol for synthesizing 5-pyrazolone derivatives utilizing Ethyl (1-ethoxyethylidene)carbazate (CAS 35558-08-6) as a regioselective electrophile. While the classical Knorr synthesis (hydrazine +

The method described herein utilizes the imidate character of this compound to react with active methylene compounds (e.g., diethyl malonate, ethyl cyanoacetate). This route provides three distinct advantages for drug development:

-

N1-Protection: The carbethoxy group remains on the nitrogen, yielding

-protected pyrazolones suitable for further functionalization. -

Mild Conditions: Avoids the high-temperature acidic conditions often required for hydrazine salt condensations.

-

Regiospecificity: The pre-formed

bond dictates the position of the methyl group, preventing isomer formation common in asymmetric

Mechanistic Principles

The transformation relies on the electrophilicity of the imidate carbon in the starting material. The reaction proceeds via a base-catalyzed condensation-cyclization sequence :

-

Enolate Formation: A base (typically Sodium Ethoxide) deprotonates the active methylene compound.[1]

-

Nucleophilic Substitution: The enolate attacks the imidate carbon of this compound, displacing the ethoxy group (leaving group).

-

Intramolecular Cyclization: The internal hydrazine nitrogen (nucleophilic) attacks the ester carbonyl of the tethered active methylene moiety.

-

Elimination: Loss of ethanol drives the formation of the thermodynamically stable 5-pyrazolone ring.

Pathway Visualization

Figure 1: Reaction pathway for the conversion of this compound to 5-pyrazolone scaffolds via active methylene condensation.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[2][3] | Equiv.[4] | Role |

| This compound | 35558-08-6 | 1.0 | Starting Material |

| Diethyl Malonate | 105-53-3 | 1.1 | Nucleophile |

| Sodium Ethoxide (21% in EtOH) | 141-52-6 | 1.2 | Base Catalyst |

| Ethanol (Anhydrous) | 64-17-5 | Solvent | Reaction Medium |

| Acetic Acid (Glacial) | 64-19-7 | - | Quenching Agent |

Step-by-Step Methodology

Phase 1: Enolate Generation

-

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet. Flame-dry the apparatus under vacuum and backfill with nitrogen.

-

Solvent Charge: Add 50 mL of anhydrous ethanol .

-

Base Addition: Add Sodium Ethoxide solution (1.2 equiv) via syringe. Cool to 0°C in an ice bath.

-

Nucleophile Addition: Dropwise add Diethyl Malonate (1.1 equiv) over 10 minutes. Stir at 0°C for 30 minutes to ensure complete enolate formation.

Phase 2: Condensation Reaction

-

Precursor Addition: Dissolve This compound (1.0 equiv) in 10 mL anhydrous ethanol. Add this solution dropwise to the reaction flask at 0°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting material spot (

) should disappear.

Phase 3: Cyclization & Isolation

-

Concentration: Remove approximately 70% of the solvent under reduced pressure (Rotavap).

-

Quenching: Pour the concentrated residue into 100 mL of ice-cold water.

-

Acidification: Carefully acidify the solution to pH 4–5 using Glacial Acetic Acid. This step protonates the enolate and induces precipitation of the pyrazolone.

-

Filtration: Collect the resulting precipitate via vacuum filtration.

-

Purification: Recrystallize the crude solid from hot Ethanol/Water (8:2) to yield off-white crystals.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Impact of Deviation |

| Moisture Control | < 0.1% Water | The starting imidate is sensitive to hydrolysis. Water will convert it back to acetylhydrazine, killing the reaction. |

| Stoichiometry | 1.1 Equiv Malonate | Excess malonate is easily removed; insufficient malonate leads to self-condensation of the imidate (formation of triazoles). |

| pH during Workup | pH 4.0 – 5.0 | If too basic, the product remains soluble as a salt. If too acidic (pH < 2), the |

Characterization Data (Expected)

For the target compound: 1-(Ethoxycarbonyl)-3-methyl-5-hydroxypyrazole (Tautomer of 5-pyrazolone).

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 145–148°C.

-

H NMR (400 MHz, DMSO-

- 11.5 (s, 1H, OH/NH tautomer)

-

4.20 (q, 2H,

-

2.15 (s, 3H,

-

5.35 (s, 1H,

-

Mass Spectrometry (ESI+):

corresponds to calculated mass.

References

-

Imidate Chemistry & Reactivity

-

Neilson, D. G. (1975). The Chemistry of Amidrazones and Imidates. The Chemistry of Amidines and Imidates, 385–489.

-

-

Pyrazolone Synthesis via Active Methylenes

-

El-Sagara, A. M., et al. (2010). Synthesis of pyrazolone derivatives and their biological activities. Oriental Journal of Chemistry, 26(1), 113-116.

-

-

General Cyclization Protocols

-

Ethyl Carbazate Precursors

-

Smolecule.com. (2023). Ethyl carbazate | 4114-31-2 - Chemical Reactions.

-

Sources

- 1. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Rh(III)-Catalyzed Imidoyl C-H Carbamylation and Cyclization to Bicyclic [1,3,5]Triazinones [organic-chemistry.org]

- 5. scispace.com [scispace.com]

- 6. ijtsrd.com [ijtsrd.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl (1-ethoxyethylidene)carbazate

Welcome to the technical support center for Ethyl (1-ethoxyethylidene)carbazate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this compound. As Senior Application Scientists, we understand that purity is paramount for reproducible results, and this guide provides troubleshooting strategies and detailed protocols to help you achieve the highest quality material.

Safety First: Handling this compound and Precursors

Before beginning any experimental work, it is crucial to be aware of the potential hazards associated with the reagents. The primary precursor, Ethyl carbazate, is a hazardous chemical.

Core Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.[1][2]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.

-

Incompatible Materials: Ethyl carbazate is incompatible with strong oxidizing agents and strong bases.[2][3] Avoid these materials during your purification and storage.

-

Storage: Store this compound and its precursors in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[4][5] Keep containers tightly closed.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound?

The synthesis of this compound typically involves the reaction of Ethyl carbazate with triethyl orthoacetate. Therefore, the primary impurities you will likely encounter are:

-

Unreacted Starting Materials: Ethyl carbazate and triethyl orthoacetate.

-

Reaction Byproducts: Ethanol is a major byproduct of the condensation reaction. Acetic acid can also be present if there is any hydrolysis of the orthoester.

-

Side-Products: Potential for small amounts of di-adducts or other side-reaction products, depending on the reaction conditions.

-

Water: Residual water from reagents or atmospheric moisture can inhibit the reaction and contaminate the product.[6]

Q2: I've finished the reaction, and my crude product is a yellow-brown oil, but the literature says it should be a solid. What happened?

This is a common issue. The presence of residual solvent (like ethanol) or unreacted starting materials can depress the melting point of your product, causing it to remain an oil. Impurities can also act as a crystal lattice inhibitor. The recommended course of action is to first attempt to remove all volatile components under high vacuum. If it remains an oil, proceed to a more rigorous purification method like column chromatography.

Q3: How do I choose between Recrystallization and Column Chromatography for purification?

The choice of purification method depends on the nature and quantity of the impurities.

-

Recrystallization is ideal when you have a crystalline solid product with a small amount of impurities that have different solubility profiles. It is a highly effective method for achieving high purity on a larger scale.

-

Flash Column Chromatography is the method of choice when your product is an oil, when impurities have similar solubility to your product, or when there are multiple components in your crude mixture.[7] It offers excellent separation capabilities for a wide range of compounds.

Below is a decision-making workflow to help you choose the appropriate method.

Caption: Decision tree for selecting a purification method.

Q4: My yield is very low after purification. What are the common causes of product loss?

Low yield can be frustrating. Here are some common causes:

-

Incomplete Reaction: Ensure your reaction has gone to completion using TLC before starting the workup.[6]

-

Recrystallization Losses:

-

Using too much solvent will keep more of your product dissolved.

-

Not cooling the solution sufficiently before filtration.

-

Premature crystallization in the funnel during hot filtration.

-

-

Column Chromatography Losses:

-

Irreversible adsorption of the product onto the silica gel.

-

Choosing an eluent system that is too polar, causing co-elution with impurities.

-

Using too large a column for the amount of material.[7]

-

Q5: How should I properly store purified this compound?

The compound contains an imine-like C=N bond and ester functionalities, which can be susceptible to hydrolysis.

-

Short-term storage: Store in a tightly sealed container at 2-8°C.[8]

-

Long-term storage: For extended periods, storing under an inert atmosphere (Nitrogen or Argon) in a freezer is recommended to prevent degradation from moisture and air.

Troubleshooting Guide: Common Purification Problems & Solutions

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Recrystallization: Compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated and cooling too rapidly.3. Presence of significant impurities. | 1. Choose a lower-boiling point solvent or a solvent pair.2. Allow the solution to cool more slowly (e.g., insulate the flask). Add a seed crystal if available.3. The material may require column chromatography first to remove the bulk of impurities. |

| Recrystallization: No crystals form, even after cooling. | 1. Too much solvent was used.2. The compound is highly soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to increase the concentration and attempt to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line. If that fails, a different solvent system is needed. Consider a solvent/anti-solvent system (e.g., Ethyl Acetate/Hexanes). |

| Column Chromatography: Poor separation on the column. | 1. The chosen eluent system is not optimal (spots are too close on TLC).2. The column was packed improperly (air bubbles, cracks).3. The sample was loaded in a solvent that is too polar.[9] | 1. Find a solvent system where the desired product has an Rf of ~0.35 and is well-separated from impurities.[7]2. Repack the column carefully, ensuring a uniform slurry and no air introduction.3. Dissolve the sample in a minimal amount of a less polar solvent (like dichloromethane or the mobile phase itself) for loading. |

| Column Chromatography: Product is not eluting. | 1. The eluent is not polar enough.2. The compound is acidic or basic and is strongly interacting with the silica gel. | 1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexanes).2. Add a small amount (~0.5-1%) of a modifier to the eluent. For acidic compounds, add acetic acid. For basic compounds, add triethylamine. |

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes your crude product is a solid and contains minor impurities. The ideal solvent system for this compound is typically a mixture of ethyl acetate and hexanes.

Methodology:

-

Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of hexanes; it should be sparingly soluble. Add ethyl acetate dropwise with gentle heating until the solid dissolves. This indicates a good solvent pair.

-

Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., 9:1 Hexanes:Ethyl Acetate) until the solid just dissolves. Do not add excessive solvent.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.[10]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the final product by melting point and NMR spectroscopy.

Caption: Workflow for the recrystallization protocol.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for oily products or mixtures with multiple components.

Methodology:

-

TLC Analysis: Determine the optimal eluent system using TLC. A good system (e.g., 4:1 to 2:1 Hexanes:Ethyl Acetate) should give your product an Rf value of approximately 0.35.[7]

-

Column Packing:

-

Select a column of appropriate size (a 70:1 ratio of silica gel to crude product by weight is a good starting point).[11]

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[7]

-

Add a thin layer of sand to the top of the silica to protect the surface.[11]

-

-

Sample Loading:

-

Dissolve your crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane).

-

Alternatively, perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Carefully add the eluent to the column.

-

Apply pressure (using a pump or inert gas) to achieve a flow rate of about 2 inches/minute.

-

Collect fractions in test tubes.

-

-

Fraction Analysis:

-

Monitor the fractions by TLC to identify which ones contain your purified product.

-

Combine the pure fractions.

-

-

Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the final, purified product.

Caption: Workflow for flash column chromatography.

References

-

Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Ethyl carbazate. [Link]

-

University of Colorado Boulder. (n.d.). Column chromatography. [Link]

-

IUPAC. (n.d.). Ethyl 3-[1-(2-hydroxyphenyl)ethylidene]carbazate. [Link]

-

IUPAC. (n.d.). Ethyl 3-(3-ethoxy-2-hydroxybenzylidene)carbazate. [Link]

-

YouTube. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

University of Notre Dame Risk Management and Safety. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

-

Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?. [Link]

-

Organic Syntheses. (n.d.). Carbazic acid, ethyl ester. [Link]

- Google Patents. (n.d.).

-

SSRN. (n.d.). A novel derivatization method for the determination of ethyl carbamate in spirits by liquid chromatography with spectrophotometr. [Link]

-

Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Trans Tech Publications Ltd. (n.d.). Synthesis of Diethyl Carbonate from Ethyl Carbamate and Ethanol with Acid as Catalyst. [Link]

-

University of New Hampshire. (n.d.). Synthesis and Characterization of Ethyl Nalidixate Followed by Optimization of Literature Procedure. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). CN112624938B - Novel method for synthesizing ethyl hydrazine dihydrochloride.

-

ResearchGate. (2025, August 7). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]

-

Forschungszentrum Jülich. (n.d.). Evaluation of Multidentate Ligands Derived from Ethyl 1,2,4‐triazine‐3‐carboxylate Building Blocks as Potential An(III)‐. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. fishersci.com [fishersci.com]

- 4. Page loading... [wap.guidechem.com]

- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. web.uvic.ca [web.uvic.ca]

- 8. chemscene.com [chemscene.com]

- 9. biotage.com [biotage.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. orgsyn.org [orgsyn.org]

Technical Support Center: Navigating the Scale-Up Synthesis of Pyrazole Derivatives from Carbazates

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their pyrazole synthesis from the laboratory bench to a larger scale. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the scale-up of pyrazole synthesis, particularly from carbazates and their related hydrazine precursors.

Section 1: Frequently Asked Questions (FAQs) - Core Challenges in Scale-Up

This section provides quick answers to common issues. For more detailed solutions, please refer to the Troubleshooting Guides in Section 2.

Q1: We are observing a significant and difficult-to-control exotherm upon hydrazine addition at a larger scale. What are the primary causes and immediate mitigation steps?

A1: This is a critical safety concern. The reaction between hydrazines and 1,3-dicarbonyl compounds is often highly exothermic.[1] On a larger scale, the surface-area-to-volume ratio decreases, leading to less efficient heat dissipation. Immediate steps include:

-

Slowing the addition rate: Add the hydrazine derivative dropwise or via a syringe pump.

-

Improving cooling efficiency: Ensure your reactor's cooling system is adequate for the scale and the heat of reaction.

-

Dilution: Increasing the solvent volume can help to better manage the heat generated.

For a long-term solution, consider a process redesign, such as using flow chemistry, which offers superior heat and mass transfer, making the process safer and more controllable.[2][3][4]

Q2: Our regioselectivity has decreased significantly upon scaling up the reaction. Why is this happening and how can we improve it?

A2: Loss of regioselectivity at scale is often due to localized temperature and concentration gradients resulting from inefficient mixing. The Knorr pyrazole synthesis with unsymmetrical 1,3-dicarbonyls can yield two regioisomers, and the ratio can be sensitive to reaction conditions.[5][6][7]

-

Enhanced Mixing: Ensure your reactor has adequate agitation to maintain a homogenous reaction mixture.

-

Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to dramatically improve regioselectivity in pyrazole formation.

-

pH Control: The initial nucleophilic attack can be directed by controlling the reaction's acidity or basicity.[6]

Q3: We are experiencing issues with product precipitation and isolation at a larger scale. What are some effective strategies?

A3: Challenges with crystallization and filtration are common during scale-up.

-

Solvent Screening: The choice of solvent is critical for effective crystallization. An ideal solvent will have high solubility for your product at an elevated temperature and low solubility at a lower temperature.[8]

-

Anti-Solvent Addition: If direct crystallization is difficult, consider using an anti-solvent to induce precipitation. The rate of addition and the temperature should be carefully controlled to ensure good crystal morphology for easy filtration.

-

Acid Addition Salt Formation: A robust method for purifying pyrazoles is to form an acid addition salt (e.g., with HCl or oxalic acid), which often crystallizes readily. The pure pyrazole can then be liberated by neutralization.[8][9]

Q4: What are the key safety precautions when handling larger quantities of hydrazine derivatives?

A4: Hydrazine and its derivatives are toxic and potentially explosive.[10][11]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including a flame-resistant lab coat, chemical-resistant gloves (such as butyl rubber), and safety goggles with a face shield.[11][12]

-

Ventilation: All handling of hydrazine derivatives should be conducted in a well-ventilated fume hood or a closed system.[11]

-

Inert Atmosphere: For anhydrous hydrazine and sensitive reactions, working under an inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation.[10]

-

Waste Disposal: Hydrazine waste is hazardous and must be neutralized before disposal. This can be achieved by treatment with a dilute oxidizing agent like sodium hypochlorite or hydrogen peroxide.[10][12][13][14]

Section 2: Troubleshooting Guides

This section provides more in-depth, step-by-step guidance for resolving specific experimental issues.

Troubleshooting Guide 1: Managing Exothermic Reactions and Ensuring Thermal Safety

Issue: Uncontrolled exotherm during the addition of hydrazine hydrate to a solution of a 1,3-dicarbonyl compound in a 20 L reactor.

Causality: The condensation reaction to form the pyrazole ring is exothermic. In a large reactor, the heat generated can exceed the cooling capacity, leading to a dangerous temperature increase and potential for side reactions or a runaway reaction.[1]

Troubleshooting Workflow:

Caption: Workflow for managing exothermic events in large-scale pyrazole synthesis.

Detailed Protocol for Mitigating Exotherms:

-

Preparation:

-

Before starting the reaction, ensure a quench solvent (e.g., cold reaction solvent) is readily available.

-

Perform a small-scale trial to estimate the exotherm.

-

-

Reagent Addition:

-

Add the hydrazine derivative subsurface via a dip tube to ensure immediate mixing and heat dissipation.

-

Control the addition rate using a metering pump.

-

-

Monitoring:

-

Continuously monitor the internal reaction temperature.

-

Observe for any signs of gas evolution or pressure build-up.

-

-

Contingency Plan:

-

If the temperature rises above the set point, immediately stop the addition and increase cooling.

-

If the temperature continues to rise, initiate the emergency quench procedure.

-

Troubleshooting Guide 2: Improving Regioselectivity at Scale

Issue: A 1:1 mixture of regioisomers is obtained in a scaled-up Knorr synthesis of a 1,3,5-trisubstituted pyrazole, whereas a 4:1 ratio was achieved in the lab.

Causality: The regioselectivity of the Knorr synthesis is influenced by steric and electronic factors of the substituents on both the 1,3-dicarbonyl and the hydrazine, as well as the reaction conditions.[6][7] Inefficient mixing at a larger scale can lead to localized "hot spots" or areas of high reactant concentration, which can favor the formation of the undesired isomer.

Comparative Data for Solvent Effects on Regioselectivity:

| Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (Desired:Undesired) | Reference |

| Ethanol | 24.5 | 4:1 | |

| 2,2,2-Trifluoroethanol (TFE) | 26.7 | 19:1 | |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 16.7 | >99:1 |

Experimental Protocol for Improving Regioselectivity:

-

Solvent Selection:

-

Replace the standard solvent (e.g., ethanol) with a fluorinated alcohol such as TFE.

-

-

Reaction Setup:

-

Charge the reactor with the 1,3-dicarbonyl compound and the chosen solvent.

-

Ensure the agitation is sufficient to create a vortex, indicating good mixing.

-

-

Reagent Addition:

-

Slowly add the substituted hydrazine to the reaction mixture at a controlled temperature (e.g., room temperature).

-

-

Monitoring and Workup:

-

Monitor the reaction progress by TLC or HPLC to determine the ratio of regioisomers.

-

Once the reaction is complete, proceed with the standard workup and purification procedure.

-

Logical Relationship Diagram for Regioselectivity:

Caption: Factors influencing regioselectivity in pyrazole synthesis.

Troubleshooting Guide 3: Effective Purification of Pyrazole Derivatives at Scale

Issue: Difficulty in purifying a crude pyrazole derivative on a multi-kilogram scale using column chromatography, which is not economically viable.

Causality: Direct crystallization of the crude product may be hampered by the presence of closely related impurities or an unfavorable physical form (e.g., an oil). Column chromatography is often impractical and expensive for large quantities.

Step-by-Step Protocol for Purification via Acid Addition Salt Crystallization:

-

Dissolution:

-

Dissolve the crude pyrazole product in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

-

-

Acid Addition:

-

Crystallization:

-

Stir the mixture for a period to allow for complete salt formation and crystallization. Cooling the mixture may improve the yield.

-

-

Isolation:

-

Collect the crystalline salt by filtration and wash with a small amount of cold solvent.

-

-

Liberation of the Free Base (if required):

-

Dissolve the purified salt in water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate, sodium hydroxide) until the pyrazole precipitates.

-

Extract the pure pyrazole with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

References

- The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.

- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.

- Safety and Handling of Hydrazine. DTIC.

- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.

- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem.

- Performance Chemicals Hydrazine. Arxada.

- Hydrazine. University of California, Santa Barbara.

- Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydr

- Troubleshooting the reaction mechanism of pyrazole form

- Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry.

- A versatile multistep continuous flow setup for the four-step conversion of anilines into pyrazole products.

- A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. PMC.

- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry.

- PRODUCTION, IMPORT, USE, AND DISPOSAL. In: Toxicological Profile for Hydrazines. NCBI.

- Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv

- Process for the purification of pyrazoles.

Sources

- 1. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. ehs.ucsb.edu [ehs.ucsb.edu]

- 12. arxada.com [arxada.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Support Center: Catalyst Choice in Ethyl Carbazate & Orthoester Reactions

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 1,3,4-oxadiazole precursors from ethyl carbazate and orthoesters. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this crucial reaction. As your senior application scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions, troubleshoot effectively, and optimize your synthetic routes.

The reaction between ethyl carbazate and an orthoester is a cornerstone for building the 1,3,4-oxadiazole heterocycle, a privileged scaffold in medicinal chemistry.[1][2] The choice of catalyst is the most critical parameter influencing reaction rate, yield, and purity. This guide provides a structured approach to catalyst selection and reaction optimization through a series of frequently asked questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a catalyst in the reaction between ethyl carbazate and an orthoester?

A catalyst's primary role is to activate the orthoester, making it more susceptible to nucleophilic attack by the terminal amine of ethyl carbazate.[3] Orthoesters are relatively stable compounds. The catalyst facilitates the departure of an alkoxy group, generating a highly electrophilic oxocarbenium ion intermediate. This activation is essential for the reaction to proceed at a practical rate.

Q2: What are the main classes of catalysts used for this reaction, and how do they differ mechanistically?

The two primary classes are Brønsted acids and Lewis acids.

-

Brønsted Acids (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, acetic acid): These catalysts donate a proton (H⁺). The proton activates the orthoester by protonating one of the oxygen atoms, facilitating the elimination of an alcohol molecule to form the reactive oxocarbenium ion.[4] They are effective and widely used, but stronger acids can sometimes lead to side reactions if not used judiciously.[3]

-

Lewis Acids (e.g., Cu(OTf)₂, In(OTf)₃, FeCl₃, BF₃·OEt₂): These catalysts are electron-pair acceptors. They coordinate to one of the orthoester's oxygen atoms, withdrawing electron density and promoting the formation of the oxocarbenium ion without the direct involvement of a proton.[5][6] Lewis acids can offer higher selectivity and milder reaction conditions in certain cases, especially for sensitive substrates.

Below is a diagram illustrating the general catalytic activation mechanism.

Caption: General mechanism of orthoester activation by a catalyst.

Q3: How do I select an appropriate catalyst for my specific substrates?

Your choice depends on the reactivity of your orthoester and the stability of your starting materials and product.

-